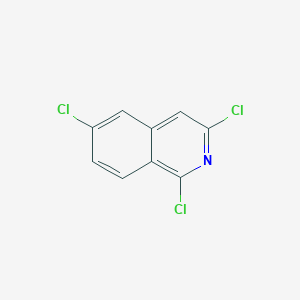

1,3,6-Trichloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEHNPFLYOSKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676725 | |

| Record name | 1,3,6-Trichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053658-49-3 | |

| Record name | 1,3,6-Trichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1053658-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3,6-Trichloroisoquinoline CAS number and properties

An In-depth Technical Guide to 1,3,6-Trichloroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While publicly available data on this specific molecule is limited, this document consolidates known information and presents a scientifically grounded framework for its synthesis, characterization, and potential applications. By analyzing the chemistry of related isoquinoline derivatives, this guide offers field-proven insights into plausible synthetic routes, key chemical reactions, and strategies for leveraging this scaffold in the development of novel therapeutic agents. All protocols are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers in their work.

Introduction to this compound

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anesthetic, and antihypertensive effects[1][2][3]. The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's physicochemical properties and biological activity, often enhancing membrane permeability, metabolic stability, and binding affinity to protein targets.

This compound (CAS No: 1053658-49-3 ) is a poly-substituted isoquinoline that serves as a versatile chemical intermediate. The strategic placement of three chlorine atoms offers multiple reactive sites for further functionalization, making it an attractive starting material for the generation of diverse molecular libraries aimed at discovering new bioactive compounds. This guide will detail its known properties, propose a robust synthetic pathway, explore its chemical reactivity, and discuss its potential as a foundational building block in drug discovery programs.

Physicochemical and Safety Profile

Accurate characterization is the cornerstone of any chemical research. The known properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

Core Properties

The fundamental physicochemical data for this compound are presented in Table 1. This information is critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1053658-49-3 | [4][5][6] |

| Molecular Formula | C₉H₄Cl₃N | [4][6] |

| Molecular Weight | 232.49 g/mol | [4][6] |

| Physical Form | Solid | [4][6] |

| Melting Point | 125-129 °C | [4] |

| Boiling Point | Data not publicly available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate). Insoluble in water. | Inferred from structure |

| Purity | Typically available at ≥97% | [4][6] |

| InChI Key | IQEHNPFLYOSKCB-UHFFFAOYSA-N | [4] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

GHS Pictograms:

-

(Acute Toxicity)

-

(Corrosion)

-

-

Signal Word: Danger [4]

-

Hazard Statements: [4]

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H413: May cause long lasting harmful effects to aquatic life.

-

-

Precautionary Measures: [4]

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

If swallowed, immediately call a POISON CENTER or doctor.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Proposed Synthesis Pathway

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. This compound 97 1053658-49-3 [sigmaaldrich.com]

- 5. This compound 97 1053658-49-3 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 1,3,6-Trichloroisoquinoline

Introduction

1,3,6-Trichloroisoquinoline is a halogenated heterocyclic compound belonging to the isoquinoline family. The isoquinoline scaffold is a critical pharmacophore found in numerous natural products and synthetic pharmaceuticals, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and materials science. A comprehensive understanding of its physical properties is fundamental for its effective handling, characterization, and deployment in synthetic workflows. This guide provides a detailed examination of the core physical and spectroscopic characteristics of this compound (CAS No: 1053658-49-3), offering both established data and predictive insights grounded in the principles of physical organic chemistry.

The strategic placement of three chlorine atoms on the isoquinoline core significantly influences its electronic properties, reactivity, and solubility, distinguishing it from the parent heterocycle. This document serves as a practical reference for laboratory professionals, detailing not only the intrinsic properties of the compound but also the robust experimental protocols required for their verification.

Core Physicochemical Properties

The physical state and behavior of a compound are dictated by its molecular structure. For this compound, the rigid, aromatic isoquinoline core combined with the electronegative chlorine substituents results in a stable, solid material at ambient temperatures. The key physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1053658-49-3 | [1][2] |

| Molecular Formula | C₉H₄Cl₃N | [1][2] |

| Molecular Weight | 232.49 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 125-129 °C | [1][4] |

| Boiling Point | 362.6 ± 37.0 °C (Predicted) | [4] |

| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -2.05 ± 0.50 (Predicted) | [4] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [4] |

Analysis of Properties

-

Melting Point: The melting point range of 125-129 °C is a critical indicator of purity.[1][4] A sharp melting point within this range suggests a high-purity sample, whereas a broadened range or a depression in the melting point typically indicates the presence of impurities. This thermal property is essential for quality control and for setting temperature parameters in reactions where the compound is used as a starting material.

-

Boiling Point and Density: The provided boiling point and density are computationally predicted values.[4] Experimental determination of the boiling point is often impractical for high-melting solids, as they may decompose at the high temperatures required for boiling at atmospheric pressure. These predicted values are derived from computational algorithms that analyze the molecule's structure, functional groups, and molecular weight, offering a useful, albeit theoretical, estimation for process modeling and safety assessments.

-

pKa: The predicted pKa of -2.05 suggests that the nitrogen atom in the isoquinoline ring is very weakly basic.[4] The electron-withdrawing effects of the three chlorine atoms significantly reduce the electron density on the nitrogen, making it much less likely to be protonated compared to unsubstituted isoquinoline. This has important implications for its reactivity, particularly in acid-catalyzed reactions.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and structure of a molecule. While a complete, published dataset for this compound is scarce, its expected spectroscopic signature can be reliably inferred from its structure and by comparison with related compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be relatively simple, showing signals only in the aromatic region. There are four aromatic protons on the benzene ring portion of the molecule. Due to their positions and coupling with each other, one would anticipate a set of doublets and doublets of doublets, characteristic of a substituted benzene ring.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The carbons directly bonded to chlorine atoms (C-1, C-3, C-6) will be significantly downfield. The remaining carbon signals will appear in the typical aromatic region, with their specific chemical shifts influenced by the positions of the chloro and nitrogen substituents.

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for identifying halogenated compounds. The molecular ion peak ([M]⁺) for this compound will exhibit a highly characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This will result in a cluster of peaks around m/z 231, 233, 235, and 237, with relative intensities that can be calculated based on the natural abundance of the chlorine isotopes. This unique pattern is a definitive fingerprint for the compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

~1620-1580 cm⁻¹: C=N stretching vibration from the isoquinoline ring.

-

~1550-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic rings.

-

Below 850 cm⁻¹: Strong C-Cl stretching vibrations.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis, purification, and comprehensive characterization of a chemical compound like this compound. This systematic process ensures the identity and purity of the material before its use in further applications.

Caption: A standard workflow for the synthesis and characterization of a chemical compound.

Experimental Protocols

The following protocols describe standard, reliable methods for determining the key physical properties discussed. Adherence to these methodologies ensures accurate and reproducible data.

Protocol 1: Melting Point Determination (Capillary Method)

-

Causality: This method relies on the principle that a pure crystalline solid has a distinct, sharp melting point. The temperature at which the solid phase transitions to a liquid phase is measured.

-

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Finely crush a small amount of the solid this compound sample.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the apparatus.

-

Set a heating ramp rate of approximately 10-15 °C per minute for a rapid initial determination.

-

Once an approximate melting range is found, repeat the measurement with a fresh sample, using a slow ramp rate of 1-2 °C per minute starting from about 15 °C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). This range is the melting point.

-

Protocol 2: Spectroscopic Sample Preparation and Analysis

-

Causality: Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule to reveal its structural framework. Proper sample preparation is critical to obtain high-resolution data.

-

Methodology for NMR Spectroscopy:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it must dissolve the compound without contributing interfering signals in the proton spectrum.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5] Standard acquisition parameters should be used, with an adequate number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum.[7]

-

-

Methodology for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is a self-validating step that subtracts atmospheric H₂O and CO₂ signals from the sample spectrum.[8]

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[8]

-

Safety and Handling

Based on available data, this compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Signal Word: Danger[1]

-

Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage, Specific Target Organ Toxicity (Single Exposure).[1]

-

Hazard Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[1]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat are mandatory. Use in a well-ventilated fume hood is required.[1]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[4]

This guide provides a foundational understanding of the physical properties of this compound. All researchers are strongly encouraged to consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and to perform their own analytical characterization to validate its identity and purity for their specific application.

References

- 1. 1,3,6-三氯异喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1053658-49-3 | DSB65849 [biosynth.com]

- 4. 1053658-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

1,3,6-Trichloroisoquinoline chemical structure and IUPAC name

An In-depth Technical Guide to 1,3,6-Trichloroisoquinoline: Structure, Synthesis, and Application

Introduction

This compound is a poly-halogenated heterocyclic compound built upon the isoquinoline scaffold. As a functionalized aromatic system, it serves as a highly valuable and versatile building block in synthetic organic chemistry. The strategic placement of three chlorine atoms at positions 1, 3, and 6 offers distinct reactive sites for further chemical modification. This allows for the systematic construction of complex molecular architectures. For researchers and scientists in drug development, such scaffolds are of paramount interest due to the prevalence of the isoquinoline core in a wide array of biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive technical overview of its chemical identity, a plausible synthetic pathway, methods for spectroscopic characterization, and its potential applications in medicinal chemistry.

Part 1: Molecular Identity and Physicochemical Properties

A thorough understanding of a chemical's fundamental properties is critical for its safe handling, storage, and application in experimental design.

Chemical Structure and IUPAC Nomenclature

The definitive IUPAC name for this compound is This compound . Its structure consists of a fused benzene and pyridine ring, forming the isoquinoline core, which is substituted with chlorine atoms at the C1, C3, and C6 positions.

Caption: Chemical structure and key identifiers for this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 232.49 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 125-129 °C | [1][2] |

| Boiling Point | 362.6 ± 37.0 °C (Predicted) | [2] |

| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -2.05 ± 0.50 (Predicted) | [2] |

| Storage | Store at room temperature, sealed in a dry environment | [2] |

Safety and Handling

Due to its classification, this compound must be handled with appropriate caution in a well-ventilated chemical fume hood.

| Hazard Information | Details | Source |

| Signal Word | Danger | [1] |

| Hazard Classifications | Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3, Aquatic Chronic 4 | [1] |

| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [1][4] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshield, chemical-resistant gloves, P2 respirator cartridges | [1] |

| Transport Information | UN 2811, Hazard Class 6.1, Packing Group III | [2][3] |

Part 2: Proposed Synthesis Pathway

Retrosynthetic Analysis and Strategy

The core isoquinoline structure is commonly assembled via the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). Our strategy, therefore, begins with a commercially available, appropriately substituted phenethylamine. Subsequent aromatization and chlorination steps yield the final product. The choice of starting material, 4-chloro-phenethylamine, ensures the C6 chlorine is installed from the outset, simplifying the final functionalization steps.

Detailed Experimental Protocol

Step 1: N-formylation of 2-(4-chlorophenyl)ethanamine

-

To a stirred solution of 2-(4-chlorophenyl)ethanamine (1.0 eq) in ethyl formate (10-15 eq), add triethylamine (1.2 eq).

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethyl formate and triethylamine under reduced pressure.

-

The resulting crude N-[2-(4-chlorophenyl)ethyl]formamide is typically of sufficient purity for the next step.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the crude N-[2-(4-chlorophenyl)ethyl]formamide (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-4 hours.

-

Cool the mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to a pH > 9 to precipitate the crude product.

-

Extract the product with dichloromethane or ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 6-chloro-3,4-dihydroisoquinoline.

Step 3: Aromatization to 6-Chloroisoquinoline

-

Dissolve the crude 6-chloro-3,4-dihydroisoquinoline (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.

-

Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Heat the mixture to reflux for 12-24 hours until TLC analysis indicates complete conversion.

-

Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield crude 6-chloroisoquinoline, which can be purified by column chromatography.

Step 4: Dichlorination to this compound

-

Place 6-chloroisoquinoline (1.0 eq) in a flask equipped with a reflux condenser.

-

Add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). The use of POCl₃ serves as both the chlorinating agent and the solvent.

-

Heat the mixture to reflux (approx. 105-110 °C) for 6-12 hours. The reaction progress should be monitored by TLC or GC-MS.

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously add the residue to crushed ice with vigorous stirring. The solid product will precipitate.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Visualization of the Synthetic Workflow

Caption: Proposed multi-step synthesis pathway for this compound.

Part 3: Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. While experimental data is not widely published, the expected spectral characteristics can be reliably predicted.

Predicted Spectroscopic Data

The following data is predicted based on the principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.15 | d | 1H | H-5 | Doublet, ortho-coupled to H-6. |

| ~7.80 | d | 1H | H-8 | Doublet, ortho-coupled to H-7. |

| ~7.65 | dd | 1H | H-7 | Doublet of doublets, coupled to H-8 and H-6. |

| ~7.50 | s | 1H | H-4 | Singlet, adjacent to two substituted carbons. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~152.0 | C1 |

| ~150.5 | C3 |

| ~142.0 | C8a |

| ~136.0 | C6 |

| ~131.0 | C4a |

| ~130.0 | C8 |

| ~128.5 | C5 |

| ~126.0 | C7 |

| ~122.0 | C4 |

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Expected Values | Assignment |

|---|---|---|

| IR (ATR) | 1610-1580 cm⁻¹1550-1500 cm⁻¹850-750 cm⁻¹ | C=N stretch (ring)C=C stretch (aromatic)C-Cl stretch |

| MS (EI) | m/z ~231, 233, 235 | [M]⁺ molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |

Standard Protocol for Spectroscopic Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, use a small amount of solid sample on an ATR-FTIR spectrometer. For MS, prepare a dilute solution in a volatile solvent like methanol or dichloromethane.

-

NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

-

Infrared Spectroscopy : Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry : Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Data Analysis : Integrate and analyze all spectra to confirm that the proton and carbon environments, key functional groups, and molecular weight match the target structure of this compound.

Workflow for Structural Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation.

Part 4: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three chloro-substituents, making it a powerful scaffold for building molecular diversity.

Key Chemical Transformations

-

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atoms at the C1 and C3 positions are electron-deficient due to the adjacent ring nitrogen. This makes them highly susceptible to substitution by a wide range of nucleophiles (O-, N-, and S-based). This reaction is a cornerstone for introducing diverse functional groups.

-

Palladium-Catalyzed Cross-Coupling : The chlorine at the C6 position on the benzene ring is less activated towards SNAr but is an ideal handle for metal-catalyzed cross-coupling reactions. Suzuki-Miyaura (for C-C bond formation with boronic acids) and Buchwald-Hartwig (for C-N bond formation with amines) reactions can be selectively performed at this site, allowing for the construction of complex biaryl or arylamine structures.

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is recognized as a "privileged structure" in medicinal chemistry.[5][6] This is due to its ability to present substituents in a well-defined three-dimensional space, enabling interactions with various biological targets. This scaffold is present in numerous FDA-approved drugs and clinical candidates. The functional handles on this compound allow for the systematic exploration of chemical space around this core to optimize binding affinity and selectivity for targets such as protein kinases, which are crucial in oncology research.[6]

Application Workflow: From Building Block to Bioactive Candidate

Caption: Logical workflow from a chemical building block to a bioactive drug candidate.

Conclusion

This compound is a synthetically valuable intermediate characterized by its trifunctionalized isoquinoline core. Its well-defined physicochemical properties and predictable reactivity make it an excellent starting material for the synthesis of complex molecules. The ability to selectively modify the C1, C3, and C6 positions through robust chemical reactions provides a clear pathway for generating diverse libraries of compounds for screening in drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other therapeutics. The protocols and data presented in this guide offer a foundational framework for researchers to utilize this potent scaffold in their synthetic and medicinal chemistry endeavors.

References

- 1. This compound 97 1053658-49-3 [sigmaaldrich.com]

- 2. 1053658-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 1053658-49-3 | DSB65849 [biosynth.com]

- 4. cenmed.com [cenmed.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 1,3,6-Trichloroisoquinoline: A Versatile Heterocyclic Building Block

Abstract

The isoquinoline framework is a privileged scaffold in medicinal chemistry and materials science, with halogenated derivatives serving as exceptionally versatile intermediates for further functionalization.[1] This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 1,3,6-trichloroisoquinoline, commencing from the readily accessible starting material, 4-chloro-2-(cyanomethyl)benzoic acid. The synthesis is logically segmented into two primary transformations: an intramolecular cyclization to form the core isoquinoline dione structure, followed by a chlorodehydroxylation to yield the target compound. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to accessing this valuable chemical entity.

Introduction: The Significance of Halogenated Isoquinolines

Isoquinoline and its derivatives are integral components of numerous natural products, most notably alkaloids like papaverine and morphine.[1] In modern synthetic chemistry, the isoquinoline nucleus is a cornerstone for the development of therapeutic agents, spanning indications from oncology to infectious diseases. The introduction of halogen atoms onto the isoquinoline core dramatically enhances its synthetic utility. Halogens, particularly chlorine, serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions and act as reactive handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2]

The target molecule, this compound, is a trifunctionalized intermediate. The chlorine atoms at the C1 and C3 positions exhibit differential reactivity, often allowing for selective, stepwise functionalization. The C6 chlorine on the benzene ring provides a third vector for modification, enabling the synthesis of complex, multi-substituted isoquinoline libraries. This guide elucidates a direct and efficient pathway to this key building block.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy is predicated on a logical two-step sequence. A retrosynthetic analysis of the target molecule, this compound, reveals a clear path back to the starting material.

The primary disconnection occurs at the C1-N and C3-C4 bonds, which are formed during the initial cyclization step. The chloro groups at C1 and C3 are envisioned as arising from the corresponding hydroxyl groups of an isoquinoline-1,3-dione intermediate. This intermediate, 6-chloro-1,3-dihydroxyisoquinoline, is the direct product of the intramolecular cyclization of 4-chloro-2-(cyanomethyl)benzoic acid.

Figure 1: Retrosynthetic pathway for this compound.

This approach is advantageous due to the accessibility of the starting material and the reliability of the proposed transformations, which are well-established in heterocyclic chemistry.

Part I: Intramolecular Cyclization to 6-Chloro-1,3-dihydroxyisoquinoline

The first critical step involves the formation of the heterocyclic core. The ortho-positioning of the cyanomethyl (-CH₂CN) and carboxylic acid (-COOH) groups in the starting material is designed for intramolecular cyclization.

Mechanistic Rationale and Causality

The reaction proceeds via an acid-catalyzed intramolecular addition of the carboxylic acid hydroxyl group to the nitrile, followed by tautomerization. The use of a strong, non-nucleophilic acid like sulfuric acid is paramount. It serves two purposes: first, it protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by the neighboring carboxylic acid. Second, it acts as a dehydrating agent at elevated temperatures, driving the equilibrium towards the cyclized product. The resulting product is 6-chloro-1,3-dihydroxyisoquinoline, which exists in equilibrium with its more stable tautomeric form, 6-chloro-1,3(2H,4H)-isoquinolinedione.[3]

Figure 2: Simplified workflow of the acid-catalyzed cyclization step.

Detailed Experimental Protocol

Materials:

-

4-chloro-2-(cyanomethyl)benzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-(cyanomethyl)benzoic acid (1.0 eq).

-

Carefully and slowly, add concentrated sulfuric acid (5-10 volumes) to the flask with stirring. The addition is exothermic and should be performed in an ice bath to control the initial temperature rise.

-

Once the addition is complete, heat the reaction mixture to 100-120 °C using an oil bath. Maintain this temperature with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates completion.

-

After completion, allow the mixture to cool to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and cautiously, pour the reaction mixture onto the ice-water slurry with constant stirring. This quenching step is highly exothermic.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Dry the collected solid under vacuum at 60-70 °C to a constant weight to yield 6-chloro-1,3-dihydroxyisoquinoline.

Part II: Chlorodehydroxylation to this compound

The conversion of the dihydroxyisoquinoline intermediate to the target trichloro derivative is a critical step that leverages classic heterocyclic activation chemistry. The hydroxyl groups at the C1 and C3 positions, being part of an amide/enolic system, can be readily converted to chloro groups.

Mechanistic Rationale and Causality

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful dehydrating and chlorinating agent. The reaction mechanism is analogous to the Vilsmeier-Haack reaction.[4] The lone pair electrons on the oxygen atoms of the dihydroxyisoquinoline attack the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. This intermediate is highly activated, and subsequent displacement by a chloride ion (from POCl₃) results in the formation of the C-Cl bond and the release of phosphate byproducts. Using a slight excess of POCl₃ ensures the reaction goes to completion. N,N-Dimethylformamide (DMF) can be used as a catalyst, as it reacts with POCl₃ to form the Vilsmeier reagent, a more potent electrophilic species that accelerates the reaction.[5][6]

Figure 3: Step-by-step workflow for the chlorination reaction.

Detailed Experimental Protocol

Materials:

-

6-chloro-1,3-dihydroxyisoquinoline

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Safety First: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), place the 6-chloro-1,3-dihydroxyisoquinoline (1.0 eq).

-

Add phosphorus oxychloride (5-10 eq., serving as both reagent and solvent) to the flask.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The solid will gradually dissolve as the reaction proceeds.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Slowly and carefully, pour the mixture onto a large volume of crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

The crude product may precipitate or form an oil. Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (caution: potential gas evolution), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Summary of Reaction Parameters and Expected Yields

The following table summarizes the key quantitative data for the two-step synthesis.

| Parameter | Step 1: Cyclization | Step 2: Chlorination |

| Starting Material | 4-chloro-2-(cyanomethyl)benzoic acid | 6-chloro-1,3-dihydroxyisoquinoline |

| Key Reagent | Conc. H₂SO₄ | Phosphorus oxychloride (POCl₃) |

| Reagent Equivalence | 5-10 volumes | 5-10 equivalents |

| Solvent | Conc. H₂SO₄ | POCl₃ |

| Temperature | 100-120 °C | ~110 °C (Reflux) |

| Reaction Time | 4-6 hours | 3-5 hours |

| Typical Yield | 85-95% | 75-90% |

Safety and Handling

-

Sulfuric Acid (H₂SO₄): A strong acid and corrosive. Causes severe burns. Handle with extreme care, and always add acid to water, never the other way around during dilution.

-

Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and lachrymatory. Reacts violently with water, releasing HCl gas. All operations must be conducted in an efficient fume hood. Ensure all glassware is scrupulously dry.

-

Chlorinated Solvents (DCM): Dichloromethane is a suspected carcinogen. Use in a well-ventilated area and minimize exposure.

Conclusion and Outlook

The synthesis pathway detailed in this guide provides a reliable and efficient method for producing this compound from 4-chloro-2-(cyanomethyl)benzoic acid. By understanding the mechanistic principles behind the cyclization and chlorination steps, researchers can troubleshoot and optimize the process for their specific needs. The resulting product is a highly valuable intermediate, primed for diverse chemical transformations, making it a key starting point for constructing novel molecular architectures for pharmaceutical and materials science applications.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. name-reaction.com [name-reaction.com]

commercial availability of 1,3,6-Trichloroisoquinoline

An In-depth Technical Guide to 1,3,6-Trichloroisoquinoline: Commercial Availability, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Date: December 31, 2025

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. The document details its commercial availability, outlines a plausible synthetic pathway, summarizes its physicochemical properties, and discusses its prospective utility for researchers, scientists, and drug development professionals. The content is structured to deliver both foundational knowledge and actionable insights for laboratory applications.

Introduction

This compound is a substituted isoquinoline, a class of heterocyclic aromatic compounds that form the core structure of numerous natural products and synthetic molecules with diverse biological activities. The presence of three chlorine atoms on the isoquinoline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecular architectures. The chloro-substituents can serve as reactive handles for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide aims to be a critical resource for researchers looking to procure or synthesize this compound for their research and development endeavors.

Commercial Availability

This compound is available from several chemical suppliers, although its availability may be subject to stock limitations and lead times. Researchers are advised to contact suppliers directly for the most current information on pricing and availability. It is important to note that some suppliers may offer this compound on a make-to-order basis through their custom synthesis services.

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 1053658-49-3 | 97% | This product is listed as discontinued, but historical data is available. |

| Biosynth | 1053658-49-3 | Not specified | Available for purchase online, with a typical lead time of 3-4 weeks for a 2.5 g pack.[1] |

| ChemScene | 1053658-49-3 | Not specified | Listed as a building block for chemical synthesis.[2] |

| Cenmed Enterprises | 1053658-49-3 | 97% | Available for purchase, with detailed hazard and precautionary statements provided.[3] |

| ChemicalBook | 1053658-49-3 | Not specified | Lists multiple global suppliers for this compound.[4] |

Synthesis of this compound

While a direct, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction, followed by chlorination.[5][6] The following represents a hypothetical, yet chemically sound, multi-step synthesis.

Proposed Synthetic Workflow

The proposed synthesis begins with a commercially available dichlorinated phenethylamine derivative, which undergoes formylation and subsequent cyclization to form a dihydroisoquinoline. Aromatization followed by chlorination yields the final product.

Caption: Proposed synthetic pathway for this compound.

Hypothetical Experimental Protocol

Step 1: Formylation of 2-(3,5-Dichlorophenyl)ethanamine

-

In a round-bottom flask, dissolve 2-(3,5-dichlorophenyl)ethanamine in an excess of ethyl formate.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the excess ethyl formate under reduced pressure to yield the crude N-[2-(3,5-dichlorophenyl)ethyl]formamide.

Step 2: Bischler-Napieralski Cyclization

-

To the crude formamide from the previous step, add a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) portion-wise at a controlled temperature (typically 0-10°C).[5]

-

After the addition, heat the reaction mixture to reflux to drive the cyclization.

-

Quench the reaction by carefully adding it to ice water and basify with a suitable base (e.g., NaOH) to precipitate the crude 6,8-dichloro-3,4-dihydroisoquinoline.

Step 3: Aromatization and Chlorination

-

The crude dihydroisoquinoline can be aromatized through various methods, such as oxidation.

-

The subsequent chlorination to introduce the chloro groups at the 1 and 3 positions can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), potentially at elevated temperatures.[7]

-

The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties

The following properties for this compound have been reported by various suppliers.

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₃N | [1][2][3] |

| Molecular Weight | 232.49 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 125-129 °C | [4] |

| Boiling Point | 362.6±37.0 °C (Predicted) | [4] |

| Density | 1.523±0.06 g/cm³ (Predicted) | [4] |

| CAS Number | 1053658-49-3 | [1][2][3][4] |

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is limited, predictions can be made based on its structure and data from analogous compounds.[8][9]

Applications in Research and Drug Development

The this compound scaffold is a promising starting point for the synthesis of novel compounds in drug discovery and materials science.

Medicinal Chemistry

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active molecules.[10] The chloro-substituents on this compound can be strategically modified to explore the chemical space around this core.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, particularly at the 1 and 3 positions, are susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse functional groups.

-

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-nitrogen bonds, respectively.

-

Potential Therapeutic Targets: Substituted isoquinolines have shown activity as anticancer agents, kinase inhibitors, and antimicrobial agents.[11][12] The 1,3,6-trichloro-substituted core provides a unique template for developing novel inhibitors for various biological targets.

Workflow for Derivatization

Caption: General workflow for the functionalization of this compound.

Safety Information

Based on the information provided by suppliers, this compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Pictograms: Skull and crossbones, Corrosion.

-

Signal Word: Danger.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[3]

-

Precautionary Statements: P261, P280, P301 + P310, P305 + P351 + P338.

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.

Conclusion

References

- 1. This compound | 1053658-49-3 | DSB65849 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. cenmed.com [cenmed.com]

- 4. 1053658-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Isoquinoline synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Trichloroisoquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide delves into the prospective biological activities of a specific, yet underexplored, class of these compounds: trichloroisoquinoline derivatives. While direct experimental data on trichloroisoquinoline compounds is nascent, this document synthesizes established knowledge on related isoquinoline and chlorinated heterocyclic compounds to forecast their potential as anticancer, antimicrobial, and anti-inflammatory agents. By examining structure-activity relationships and outlining robust experimental protocols, this guide aims to provide a foundational framework for researchers and drug development professionals to explore this promising chemical space.

Introduction: The Isoquinoline Scaffold and the Influence of Halogenation

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline.[1] Its derivatives are integral to a vast array of biologically active molecules, including the well-known alkaloids morphine and codeine.[1] The therapeutic utility of isoquinoline derivatives spans a wide range, with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3]

The introduction of halogen atoms, particularly chlorine, into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity.[4][5] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of isoquinolines, chlorinated derivatives have shown significant promise. For instance, tetrahydroisoquinolines bearing a chloro group have exhibited significant anticancer activity.[4][6] This guide extrapolates from such findings to build a case for the systematic investigation of trichloroisoquinoline derivatives.

Synthesis of Trichloroisoquinoline Derivatives: A Proposed Strategy

The synthesis of trichloroisoquinoline derivatives can be approached through various established methods for isoquinoline synthesis, followed by or incorporating chlorination steps. Classic methods like the Bischler-Napieralski and Pictet-Spengler reactions provide a versatile foundation for creating the core isoquinoline structure.[6]

A generalized synthetic approach could involve:

-

Synthesis of a Dihydroisoquinoline Intermediate: Starting with a substituted phenethylamine, cyclization can be achieved using an appropriate reagent like an acyl chloride, followed by dehydration with a condensing agent such as phosphorus pentoxide in phosphorus oxychloride.[6]

-

Chlorination: The resulting dihydroisoquinoline can then be subjected to chlorination using various reagents to introduce chlorine atoms at specific positions on the aromatic ring. The regioselectivity of this step will be crucial and may require optimization of reaction conditions.

-

Further Derivatization: The trichlorinated isoquinoline scaffold can then be further modified to create a library of derivatives for biological screening.[7]

Caption: A generalized workflow for the synthesis of trichloroisoquinoline derivatives.

Potential Biological Activity: An Evidence-Based Hypothesis

Based on the extensive literature on isoquinoline and chloro-substituted heterocyclic compounds, trichloroisoquinoline derivatives are hypothesized to possess significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The anticancer potential of isoquinoline derivatives is well-documented, with mechanisms of action often involving the modulation of key signaling pathways that regulate cell proliferation and survival.[8][9]

Hypothesized Mechanism of Action:

Trichloroisoquinoline derivatives may exert anticancer effects through the inhibition of critical enzymes involved in cancer cell signaling, such as protein kinases.[9] The presence of three chlorine atoms could enhance the binding affinity and inhibitory potency of these compounds. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[10]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a trichloroisoquinoline derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the anticancer potential of the synthesized compounds.[11]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with a range of concentrations of the trichloroisoquinoline derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Compound | Cancer Cell Line | Hypothetical IC50 (µM) |

| Trichloroisoquinoline Derivative 1 | MCF-7 (Breast) | < 10 |

| Trichloroisoquinoline Derivative 1 | HCT116 (Colon) | < 10 |

| Trichloroisoquinoline Derivative 2 | MCF-7 (Breast) | 10-50 |

| Trichloroisoquinoline Derivative 2 | HCT116 (Colon) | 10-50 |

Antimicrobial Activity

Various isoquinoline derivatives have demonstrated potent antimicrobial activity against a range of pathogens.[12][13] Halogenated quinolines, such as clioquinol, are known for their broad-spectrum antimicrobial effects.[2][10]

Hypothesized Mechanism of Action:

Trichloroisoquinoline derivatives may disrupt bacterial cell wall synthesis or interfere with nucleic acid biosynthesis.[12] Another potential mechanism, similar to other halogenated quinolines, is the chelation of essential metal ions, which are crucial for the function of various microbial enzymes.[14]

Caption: Potential antimicrobial mechanisms of action for trichloroisoquinoline derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the trichloroisoquinoline derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

| Compound | Bacterial Strain | Hypothetical MIC (µg/mL) |

| Trichloroisoquinoline Derivative 1 | Staphylococcus aureus (Gram-positive) | 4-16 |

| Trichloroisoquinoline Derivative 1 | Escherichia coli (Gram-negative) | 16-64 |

| Trichloroisoquinoline Derivative 2 | Staphylococcus aureus (Gram-positive) | 8-32 |

| Trichloroisoquinoline Derivative 2 | Escherichia coli (Gram-negative) | 32-128 |

Anti-inflammatory Activity

Isoquinoline alkaloids have been shown to possess significant anti-inflammatory properties, often by modulating inflammatory signaling pathways.[16][17]

Hypothesized Mechanism of Action:

Trichloroisoquinoline derivatives may inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. This could be achieved through the inhibition of signaling pathways like the NF-κB pathway, a central regulator of inflammation.[16]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a trichloroisoquinoline derivative.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein denaturation.

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the trichloroisoquinoline derivative.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

| Compound | Concentration (µg/mL) | Hypothetical % Inhibition of Protein Denaturation |

| Trichloroisoquinoline Derivative 1 | 100 | > 70% |

| Trichloroisoquinoline Derivative 1 | 250 | > 85% |

| Trichloroisoquinoline Derivative 2 | 100 | 50-70% |

| Trichloroisoquinoline Derivative 2 | 250 | 70-85% |

Conclusion and Future Directions

While the direct biological evaluation of trichloroisoquinoline derivatives is an emerging field, the foundational knowledge of isoquinoline and chlorinated heterocyclic chemistry provides a strong rationale for their investigation as potential therapeutic agents. The hypotheses and experimental frameworks presented in this guide offer a starting point for researchers to systematically synthesize, screen, and characterize these promising compounds. Future research should focus on establishing robust synthetic routes, elucidating specific molecular targets, and conducting in vivo studies to validate the in vitro findings. The exploration of trichloroisoquinoline derivatives holds the potential to yield novel drug candidates with improved efficacy and pharmacological profiles for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational exploration of a chlorinated tetrahydroisoquinoline: Geometry, reactivity, noncovalent interactions, and … [ouci.dntb.gov.ua]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clioquinol, an alternative antimicrobial agent against common pathogenic microbe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophilic Substitution Reactions of Isoquinoline: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the electrophilic substitution reactions of isoquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The document elucidates the underlying principles governing the reactivity and regioselectivity of these reactions, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed mechanistic discussions, step-by-step experimental protocols for key transformations such as nitration, halogenation, and sulfonation, and the influence of substituents are presented. This guide aims to serve as an authoritative resource, bridging theoretical concepts with practical applications in the synthesis and functionalization of isoquinoline derivatives.

Introduction: The Isoquinoline Core and its Electronic Landscape

Isoquinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] This fusion results in a unique electronic landscape that dictates its reactivity towards electrophiles. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire molecule towards electrophilic attack compared to benzene.[2][3] Consequently, electrophilic substitution reactions on isoquinoline are generally more challenging and require harsher conditions than those for benzene.[2]

The pyridine ring is significantly more deactivated than the benzene ring due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic aromatic substitution (EAS) predominantly occurs on the more electron-rich benzene ring (the carbocycle).[2][4]

Regioselectivity: The Predominance of C-5 and C-8 Substitution

Electrophilic attack on the isoquinoline ring preferentially occurs at the C-5 and C-8 positions.[2][4][5] This regioselectivity can be rationalized by examining the stability of the cationic intermediate (Wheland intermediate or σ-complex) formed during the reaction. Attack at C-5 or C-8 allows the positive charge to be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring.[4] In contrast, attack at C-6 or C-7 results in a less stable intermediate with only one such resonance structure.[4]

The relative reactivity of isoquinoline in electrophilic substitution has been shown to be greater than that of pyridine and quinoline.[5] Under acidic conditions, the nitrogen atom is protonated, further deactivating the ring system. The substitution then proceeds on the isoquinolinium ion.[6]

Key Electrophilic Substitution Reactions of Isoquinoline

This section details the most common and synthetically useful electrophilic substitution reactions of isoquinoline, including nitration, halogenation, and sulfonation. For each reaction, the mechanism, optimal conditions, and detailed experimental protocols are provided.

Nitration

The introduction of a nitro group onto the isoquinoline scaffold is a crucial transformation, as the nitro group can be readily converted into other functional groups, such as amines, which are versatile synthetic handles.[7]

2.1.1. Mechanism and Regioselectivity

Nitration of isoquinoline is typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("nitrating acid").[5] The electrophile is the nitronium ion (NO₂⁺), which is generated in situ. The reaction proceeds via the standard electrophilic aromatic substitution mechanism. As predicted, nitration affords a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[5]

The ratio of the 5- and 8-nitro isomers can be influenced by reaction conditions, but typically a mixture is obtained.[5]

2.1.2. Experimental Protocol: Synthesis of 5-Nitroisoquinoline and 8-Nitroisoquinoline

The following protocol is a representative procedure for the nitration of isoquinoline.

Materials:

-

Isoquinoline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Ammonium Hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid.

-

While maintaining the temperature below 10 °C, add isoquinoline dropwise to the stirred sulfuric acid.

-

To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of ammonium hydroxide until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which is a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

-

The isomers can be separated by column chromatography on silica gel.

Data Presentation:

| Product | Typical Yield | Reference |

| 5-Nitroisoquinoline | ~80% | [5] |

| 8-Nitroisoquinoline | ~10% | [5] |

Halogenation

Halogenated isoquinolines are valuable intermediates in cross-coupling reactions and for the synthesis of pharmacologically active compounds.[7] Bromination and chlorination are the most common halogenation reactions performed on isoquinoline.

2.2.1. Mechanism and Regioselectivity

Direct bromination of the electron-poor isoquinoline system with elemental bromine is often sluggish and may require a catalyst.[8] The use of strong acids like sulfuric acid or a Lewis acid such as aluminum trichloride (AlCl₃) is common.[8][9] The reaction with bromine in the presence of a strong protic acid or AlCl₃ leads to the formation of 5-bromoisoquinoline.[5][9] The use of a "swamping catalyst" amount of AlCl₃ (2 equivalents) is effective; the first equivalent complexes with the nitrogen, and the second acts as a Friedel-Crafts catalyst.[9]

Careful temperature control is crucial to suppress the formation of the 8-bromo isomer, which is difficult to separate from the desired 5-bromo product.[7]

2.2.2. Experimental Protocol: Synthesis of 5-Bromoisoquinoline

This protocol describes the synthesis of 5-bromoisoquinoline using N-bromosuccinimide (NBS) in sulfuric acid, a method that offers good yield and high purity.[7][8][10]

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS), recrystallized

-

Dry ice-acetone bath

-

Crushed ice

-

Ammonia solution

Procedure:

-

Slowly add isoquinoline to well-stirred concentrated sulfuric acid, maintaining the internal temperature below 30°C.[7]

-

Cool the solution to -25°C in a dry ice-acetone bath.[7][10]

-

Add recrystallized N-bromosuccinimide in portions to the vigorously stirred solution, keeping the internal temperature between -22 and -26°C.[7]

-

Stir the suspension efficiently for 2 hours at -22 ± 1°C and then for 3 hours at -18 ± 1°C.[7][10]

-

Pour the resulting homogeneous reaction mixture onto crushed ice.[7]

-

Adjust the pH to 8-10 with an ammonia solution.[10]

-

The precipitated product can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by column chromatography or recrystallization.[7]

Data Presentation:

| Product | Reagents | Temperature | Yield | Reference |

| 5-Bromoisoquinoline | NBS, H₂SO₄ | -25 to -18 °C | 72% | [10] |

Visualization of Workflow:

Caption: Workflow for the synthesis of 5-bromoisoquinoline.

Sulfonation

Sulfonation of isoquinoline introduces the sulfonic acid group (-SO₃H), which can be converted to other important functional groups like sulfonyl chlorides and sulfonamides.

2.3.1. Mechanism and Regioselectivity

Sulfonation is typically achieved by heating isoquinoline with oleum (fuming sulfuric acid, H₂SO₄·SO₃).[5] The electrophile is sulfur trioxide (SO₃). The reaction is reversible and thermodynamically controlled. Sulfonation yields isoquinoline-5-sulfonic acid as the major product.[5]

2.3.2. Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl chloride

This protocol describes a two-step synthesis of isoquinoline-5-sulfonyl chloride, a key intermediate.[11]

Step 1: Sulfonation of Isoquinoline

Materials:

-

Isoquinoline

-

Chlorosulfonic acid

-

Ice

Procedure:

-

Cool chlorosulfonic acid in an ice bath.[11]

-

Slowly add isoquinoline to the cooled chlorosulfonic acid with stirring.[11]

-

Allow the reaction mixture to warm to room temperature and stir for several hours. For less reactive substrates, heating may be required.[11]

-

Carefully pour the reaction mixture onto crushed ice.[11]

-

If the isoquinoline-5-sulfonic acid precipitates, it can be isolated by filtration.

Step 2: Conversion to Isoquinoline-5-sulfonyl chloride

Materials:

-

Isoquinoline-5-sulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic)

Procedure:

-

Suspend the isoquinoline-5-sulfonic acid in thionyl chloride.[11]

-

Add a catalytic amount of DMF.[11]

-

Heat the mixture to reflux for 2-3 hours.[11]

-

After cooling to room temperature, remove the excess thionyl chloride by rotary evaporation.[11]

-

Suspend the residue in an anhydrous solvent like dichloromethane, and collect the solid product by filtration.[11]

-

Wash the solid with the same solvent and dry under vacuum to obtain isoquinoline-5-sulfonyl chloride hydrochloride.[11]

Visualization of Mechanism:

Caption: Mechanism of isoquinoline sulfonation.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with isoquinoline. The Lewis acid catalyst (e.g., AlCl₃) required for these reactions complexes with the basic nitrogen atom of the isoquinoline ring, deactivating it towards electrophilic attack. This deactivation is so pronounced that it prevents the Friedel-Crafts reaction from occurring on the carbocyclic ring.[12] However, some intramolecular Friedel-Crafts-type cyclizations to form fused isoquinoline systems have been reported under specific conditions.[13][14]

Influence of Substituents on Reactivity and Regioselectivity

The presence of substituents on the isoquinoline ring can significantly influence the rate and regioselectivity of electrophilic substitution.

-

Activating Groups: Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups on the benzene ring increase the electron density of that ring, making it more susceptible to electrophilic attack. These groups generally direct incoming electrophiles to the ortho and para positions relative to themselves. For example, the oxidation of 5-aminoisoquinoline with KMnO₄ affects only the benzene ring.[5]

-

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro and cyano groups further deactivate the ring system, making electrophilic substitution even more difficult.[15][16][17] For instance, in 5-nitroisoquinoline, the pyridine ring is oxidized by KMnO₄, indicating the deactivation of the benzene ring.[5]

Conclusion

The electrophilic substitution reactions of isoquinoline are fundamental transformations for the synthesis and functionalization of this important heterocyclic scaffold. While the electron-withdrawing nature of the pyridine ring deactivates the system, electrophilic attack can be directed to the C-5 and C-8 positions of the carbocyclic ring under appropriate conditions. This guide has provided a detailed overview of the key electrophilic substitution reactions, including nitration, halogenation, and sulfonation, complete with mechanistic insights and practical experimental protocols. A thorough understanding of these reactions is essential for researchers in medicinal chemistry and materials science who utilize the isoquinoline core in the design and synthesis of novel molecules.

References

- 1. uop.edu.pk [uop.edu.pk]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. 5-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. A novel annelation to quinolines and isoquinolines under Friedel–Crafts conditions: a one-step synthesis of functionalized pyridoquinolines and pyridoisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,3,6-Trichloroisoquinoline